![molecular formula C16H19N3O3S B2973570 2-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1797597-48-8](/img/structure/B2973570.png)
2-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine
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Overview
Description
“2-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine” is a compound that includes a piperidine ring . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
- Background : Piperidines are crucial building blocks for drug development. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids .
- Discovery : Zhang et al. designed a series of 2-amino-4-(1-piperidine) pyridine derivatives, including our compound of interest. These derivatives act as dual inhibitors of Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Medicinal Chemistry and Drug Design
Dual Kinase Inhibition
Anticoagulant Effects
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus have been found to exhibit a wide range of biological activities .
Mode of Action
It is known that piperidine derivatives can interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
It is known that piperidine derivatives can affect a variety of biochemical pathways, leading to their wide range of biological activities .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Future Directions
properties
IUPAC Name |
2-methyl-6-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-13-4-2-6-16(18-13)22-14-7-10-19(11-8-14)23(20,21)15-5-3-9-17-12-15/h2-6,9,12,14H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCBNYSHNUFHLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyridine |
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